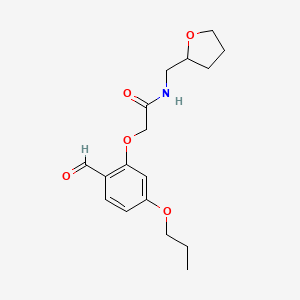
2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a formyl group, a propoxy group, and a tetrahydrofuran ring. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Phenoxy Intermediate: The initial step could involve the reaction of 2-formyl-5-propoxyphenol with an appropriate halogenated compound to form the phenoxy intermediate.
Introduction of the Acetamide Group: The phenoxy intermediate can then be reacted with an acetamide derivative under suitable conditions to introduce the acetamide group.
Formation of the Tetrahydrofuran Ring: The final step might involve the cyclization of the intermediate to form the tetrahydrofuran ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under suitable conditions.
Reduction: The formyl group can also be reduced to an alcohol.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major products would be the substituted derivatives of the original compound.
Scientific Research Applications
2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential pharmacological properties.
Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-formyl-5-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- 2-(2-formyl-5-ethoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Uniqueness
The uniqueness of 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide lies in its specific functional groups and their arrangement, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H23NO5 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(2-formyl-5-propoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H23NO5/c1-2-7-21-14-6-5-13(11-19)16(9-14)23-12-17(20)18-10-15-4-3-8-22-15/h5-6,9,11,15H,2-4,7-8,10,12H2,1H3,(H,18,20) |
InChI Key |
BMHSJMMMDKWODW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=O)OCC(=O)NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



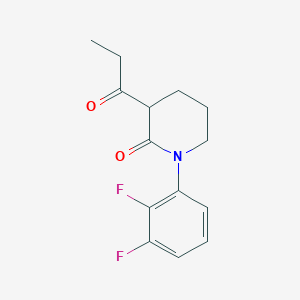

![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B13209721.png)
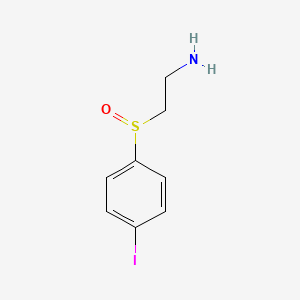
![3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol](/img/structure/B13209730.png)
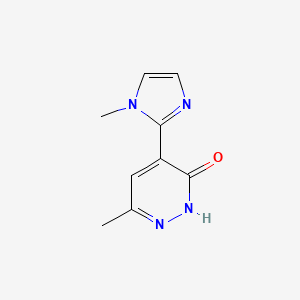

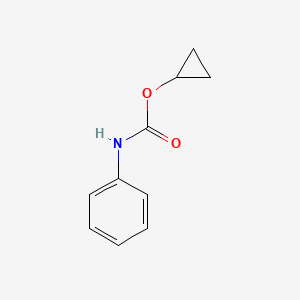
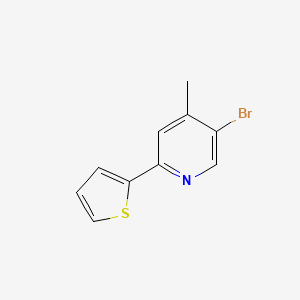
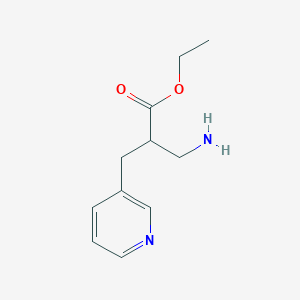
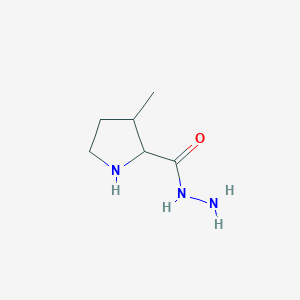

![1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane](/img/structure/B13209785.png)
